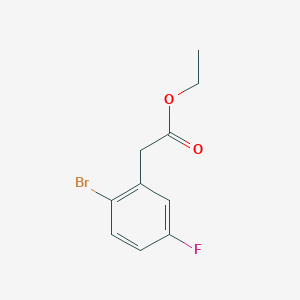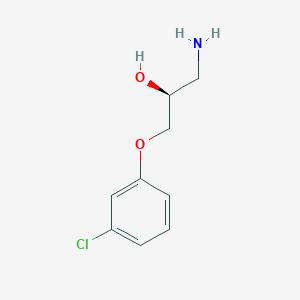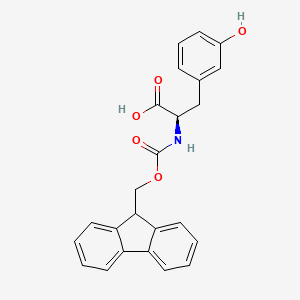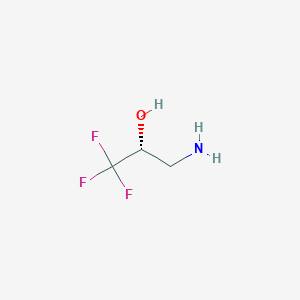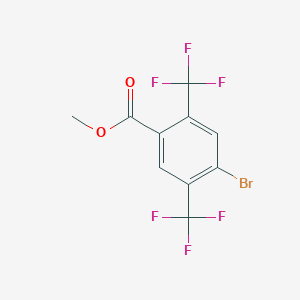
Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate
Vue d'ensemble
Description
“Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate” is a chemical compound with the molecular formula C9H6BrF3O2 . It is a solid at room temperature . The compound has a molecular weight of 283.04 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoate core with a methyl group, a bromo group, and two trifluoromethyl groups attached . The exact positions of these groups on the benzoate core can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 283.04 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Applications De Recherche Scientifique
1. Organometallic Synthesis
Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate is used as a starting material in organometallic synthesis. It has been shown to undergo a range of synthetically useful reactions, leading to the formation of various organometallic intermediates (Porwisiak & Schlosser, 1996).
2. Synthesis of Fluorine-Containing Compounds
This compound is instrumental in the synthesis of various fluorine-containing compounds. For instance, it has been used in processes that transform methyl 3,4-bis(trifluoroacetoxy)benzoate into methyl 3,4-bis(pentafluoroethoxy)benzoate (Gaidarzhy, Motnyak, & Kunshenko, 2020).
3. Intermediate in the Synthesis of Natural Products
It serves as an important intermediate in the total synthesis of bisbibenzyls, a series of natural products with diverse biological activities (Lou Hong-xiang, 2012).
4. Development of Aromatic Polyamide
The compound has been used in the development of hyperbranched aromatic polyamide, demonstrating its utility in polymer science (Yang, Jikei, & Kakimoto, 1999).
5. Preparation of Metal Complexes
It is involved in the preparation and characterization of metal complexes, such as Cu(II) and Ni(II) complexes, which have applications in coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).
6. Application in Liquid Crystal Technology
The bromo substituents in similar compounds have been studied for their impact on dielectric and optical transmittance properties in liquid crystal technology (Chand & Manohar, 2010).
7. Synthesis of Antitumor Agents
This compound has been used in the synthesis of antitumor agents, like nilotinib, showcasing its relevance in medicinal chemistry (Wang Cong-zhan, 2009).
8. Synthesis of Bromophenols
This compound has been used in the isolation of bromophenols from marine red algae, which are known for their antibacterial properties (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Safety and Hazards
“Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate” is considered hazardous. It can cause skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with its targets .
Biochemical Pathways
Similar compounds have been used in the synthesis of non-peptidic neurokinin nk1 receptor antagonists , suggesting potential involvement in neurotransmitter-related pathways.
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved pharmacokinetic properties, including increased lipophilicity and bioavailability .
Result of Action
Based on the reactions it can undergo, it’s plausible that it could cause changes at the molecular level, potentially affecting cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate . For instance, the compound’s stability may be affected by temperature, as suggested by storage recommendations for similar compounds . Additionally, the compound’s electronegativity, size, electrostatic interactions, and lipophilicity can significantly impact its chemical reactivity, physico-chemical behavior, and biological activity .
Analyse Biochimique
Biochemical Properties
Methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to the inhibition of their activity. This interaction can result in altered metabolic processes and the accumulation of specific metabolites .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to specific sites on enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its efficacy and potential changes in its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, its interaction with cytochrome P450 enzymes can influence the metabolism of other compounds and result in the accumulation of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s activity and its overall impact on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects .
Propriétés
IUPAC Name |
methyl 4-bromo-2,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O2/c1-19-8(18)4-2-6(10(15,16)17)7(11)3-5(4)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAPWUYXMJMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1C(F)(F)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



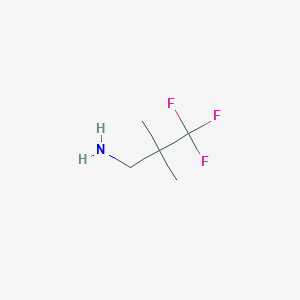
![(1R)-N-Methyl-1-[3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039589.png)

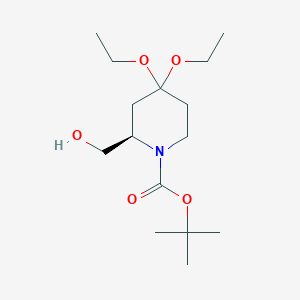
![(1S)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine](/img/structure/B3039594.png)
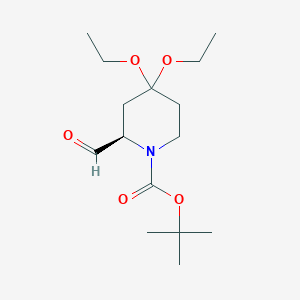
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-methylhexanoic acid](/img/structure/B3039601.png)
![Benzhydryl 3-formyl-6-oxo-7-[(2-phenylacetyl)amino]-7,7a-dihydro-2H,6H-azeto[2,1-b][1,3]thiazine-4-carboxylate](/img/structure/B3039602.png)
![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-5-methylhexanoic acid](/img/structure/B3039603.png)
